molecular formula C13H14N4 B1415204 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197055-14-2

5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1415204
CAS RN: 2197055-14-2
M. Wt: 226.28 g/mol
InChI Key: QVFQUFUHDXGHQI-UHFFFAOYSA-N
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Description

The compound “5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazoles are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The synthesis of similar compounds often involves multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of the amino and nitrile groups, along with the ethylphenyl group, would add complexity to the structure .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, nucleophilic substitution reactions at the carbon atoms, and reactions with the amino and nitrile groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar nitrile and amino groups could increase its solubility in polar solvents, while the ethylphenyl group could increase its solubility in nonpolar solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical compound 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is central to various synthetic pathways and chemical reactions, demonstrating its utility in the creation of novel heterocyclic compounds. One study highlights its role in the unexpected formation of pyrazolopyrimidines during attempts to synthesize 5-substituted tetrazoles, showcasing its reactivity and the complex pathways it can undergo (Faria et al., 2013). This compound serves as a precursor in the synthesis of various heterocyclic structures, indicating its versatility and importance in organic synthesis.

Crystal Structure Analysis

The crystal and molecular structure of derivatives of 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has been studied to understand its structural characteristics. For instance, analysis of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile reveals intricate details about its crystal structure, stabilized by intermolecular N-H…N and C-H…Cl interactions (Fathima et al., 2014). These findings are crucial for the design of new compounds with desired physical and chemical properties.

Corrosion Inhibition

Pyrazole derivatives, including those structurally related to 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, have been evaluated for their potential as corrosion inhibitors. One study demonstrates the effectiveness of pyranopyrazole derivatives in inhibiting mild steel corrosion in acidic environments, highlighting their potential application in protecting industrial materials (Yadav et al., 2016). This indicates the broader applicability of such compounds beyond purely synthetic chemistry, encompassing materials science and engineering.

Antimicrobial Activity

Research into the antimicrobial properties of novel Schiff bases synthesized from pyrazole derivatives similar to 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile reveals significant biological activity. For example, Schiff bases obtained from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and pyrazole-4-carboxaldehydes showed excellent activity against various microbes, pointing to the potential of pyrazole derivatives in developing new antimicrobial agents (Puthran et al., 2019).

Synthetic Pathways and Biological Applications

The versatility of 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is further underscored by its use in synthesizing complex heterocyclic compounds that have potential biological applications. Studies have described its involvement in the creation of compounds evaluated for activities such as anticancer, antiviral, and anti-inflammatory (Patel, 2017), (Shamroukh et al., 2007). These studies illustrate the compound's role as a key building block in the synthesis of pharmacologically active molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrazoles are often used in medicinal chemistry due to their ability to interact with various biological targets .

Safety and Hazards

As with any chemical compound, handling “5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for this compound would likely involve further exploration of its potential uses in various fields, such as medicinal chemistry, materials science, and chemical synthesis. Given the versatility of pyrazoles, there could be many potential applications for this compound .

properties

IUPAC Name

5-amino-1-(4-ethylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-3-10-4-6-11(7-5-10)17-13(15)12(8-14)9(2)16-17/h4-7H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFQUFUHDXGHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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